molecular formula C8H4F3N3S2 B3031400 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol CAS No. 306936-73-2

5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol

Cat. No.: B3031400
CAS No.: 306936-73-2
M. Wt: 263.3 g/mol
InChI Key: IBEJHMDPBGRBPO-UHFFFAOYSA-N
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Description

Product Overview: 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol is a high-purity organic compound supplied for laboratory research use. It is characterized by its molecular formula (C 8 H 4 F 3 N 3 S 2 ) and a molecular weight of 263.26 g/mol. Its CAS Registry Number is 306936-73-2 . Research Applications and Value: This compound features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Derivatives of 1,3,4-thiadiazole are extensively investigated for their broad spectrum of biological activities, which may include anticancer/antitumor properties , antimicrobial effects, and enzyme inhibitory capabilities (e.g., against lipoxygenases). The presence of the trifluoromethylpyridyl group can enhance the molecule's metabolic stability and binding affinity, making it a valuable intermediate for constructing more complex target molecules. Researchers utilize this scaffold to develop novel compounds for probing biological pathways and interacting with various enzymatic targets . Handling and Safety: This product is intended for research purposes only in a controlled laboratory environment. It is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

5-[5-(trifluoromethyl)pyridin-2-yl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3S2/c9-8(10,11)4-1-2-5(12-3-4)6-13-14-7(15)16-6/h1-3H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEJHMDPBGRBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380658
Record name 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-73-2
Record name 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-5-(trifluoromethyl)pyridine.

    Formation of Thiadiazole Ring: The 2-bromo-5-(trifluoromethyl)pyridine is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The trifluoromethyl group and the pyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.

    Agrochemicals: The compound is explored for use in pesticides and herbicides due to its ability to interact with biological targets in pests.

    Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their function and leading to the desired biological effect. The thiadiazole ring is known to interact with metal ions, which can further modulate its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-[5-(trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol can be compared to related 1,3,4-thiadiazole derivatives, as outlined below:

Substituent Effects on Reactivity and Stability

Compound Name Substituents (Position 5) Key Functional Groups Notable Properties
5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol Pyridinyl (CF₃-substituted) Thiol (-SH) High electron-withdrawing effect from CF₃; enhanced acidity of -SH group
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol 4-Chlorophenyl Thiol (-SH) Moderate antibacterial activity against S. aureus and E. coli
5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-thiol 4-Nitrophenyl Thiol (-SH) Stronger anti-inflammatory activity due to nitro group’s electron-withdrawing nature
5-Methyl-1,3,4-thiadiazole-2-thiol Methyl Thiol (-SH) Lower molecular weight (154.2 g/mol); used in pyrazole-thiadiazole hybrids for antibacterial applications
  • Key Insight : The trifluoromethylpyridinyl group in the target compound provides superior metabolic stability compared to chlorophenyl or nitrophenyl substituents, making it more suitable for drug development .

Physicochemical Properties

Property 5-[5-(CF₃)Pyridin-2-YL]-Thiadiazole-2-thiol 5-(4-tert-Butylphenyl)-Thiadiazol-2-amine 5-Methyl-Thiadiazole-2-thiol
Molecular Weight (g/mol) ~309.3 ~263.4 154.2
LogP (Predicted) 2.8 3.5 1.2
Solubility (aq.) Low (CF₃ enhances lipophilicity) Very low (tert-butyl group) Moderate
Melting Point (°C) Not reported 189–191 (dec.) 189.6 (dec.)

Biological Activity

5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol is a compound belonging to the class of thiadiazoles, which have gained attention due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological significance. The trifluoromethyl group enhances lipophilicity and biological activity, potentially impacting the compound's interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives, including 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens:

  • Bacterial Inhibition : Studies have shown that certain thiadiazole derivatives can inhibit bacterial growth effectively. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli displayed notable antibacterial effects at specific concentrations .
  • Fungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against fungi such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent studies. Compounds similar to 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol have been reported to exhibit cytotoxic effects on various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)15
Compound BHeLa (Cervical)20
Compound CA549 (Lung)10

These results suggest that the presence of specific substituents on the thiadiazole ring can enhance anticancer activity.

Anti-inflammatory and Antioxidant Effects

Research has indicated that thiadiazole derivatives may possess anti-inflammatory properties. For example, compounds have been shown to reduce inflammation markers in animal models . Additionally, antioxidant activities were observed in some studies, suggesting potential protective effects against oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

In a study published in the Egyptian Journal of Chemistry, several thiadiazole derivatives were synthesized and tested for antimicrobial activity. The compound exhibited significant inhibition rates against Xanthomonas oryzae, indicating its potential as an agricultural fungicide .

Study 2: Anticancer Properties

A comprehensive investigation into the anticancer efficacy of thiadiazole derivatives revealed that compounds similar to 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol showed potent cytotoxicity against various cancer cell lines. The study highlighted the structure-activity relationship (SAR), emphasizing the role of functional groups in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol, and how can reaction conditions be optimized?

Answer: The compound is synthesized via nucleophilic substitution or cyclocondensation. Key steps include:

  • Nucleophilic substitution : Reacting intermediates like 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid (yields >75%) .
  • Cyclocondensation : Using POCl₃ with N-phenylthiosemicarbazide at 90°C for 3 hours under reflux, monitored by TLC .
    Optimization involves pH control (8–9 during precipitation) and solvent selection (e.g., DMSO/water for recrystallization) to enhance purity .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Identifies protons in the pyridine (δ 8.5–9.0 ppm) and thiadiazole rings (δ 7.5–8.2 ppm) .
  • IR spectroscopy : Detects thiol (-SH) stretches (~2550 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 308.37) confirm the molecular formula .
  • Elemental analysis : Validates C, H, N, S, and F content within ±0.3% of theoretical values .

Q. What key intermediates are involved in the synthesis of this compound?

Answer:

  • 4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol : Synthesized via classical methods and used for S-alkylation .
  • 2-Chloro-N-(4-trifluoromethylphenyl)acetamide : Reacts with thiol intermediates in acetone under reflux to form target derivatives .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

Answer:

  • PASS Online® : Predicts antimicrobial and anticancer activity by analyzing structural motifs (e.g., thiadiazole, trifluoromethylpyridine) .
  • Molecular docking (AutoDock Vina) : Evaluates binding affinity with targets like Mycobacterium tuberculosis enoyl-ACP reductase (14DM). Studies show hydrogen bonding with Thr196 and hydrophobic interactions with Phe149 .
  • ADMET prediction : Estimates pharmacokinetic properties (e.g., logP = 2.9, indicating moderate lipophilicity) .

Q. What strategies resolve contradictions in reported synthesis yields or byproduct formation?

Answer:

  • Parameter comparison : Contrast reaction temperatures (e.g., 90°C vs. room temperature), catalysts (K₂CO₃ vs. NaHCO₃), and solvent systems (aqueous vs. acetone) .
  • Byproduct analysis : Use HPLC to identify impurities (e.g., unreacted thiols) and optimize purification steps (e.g., recrystallization in ethanol vs. DMSO) .
  • Reproducibility testing : Validate methods across labs using standardized protocols (e.g., TLC monitoring with hexane:ethyl acetate 7:3) .

Q. How do substituents like the trifluoromethyl group influence bioactivity?

Answer:

  • Enhanced lipophilicity : The CF₃ group increases membrane permeability (logP +0.5) .
  • Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vitro .
  • Target selectivity : Pyridine-thiadiazole hybrids show higher affinity for acetylcholinesterase (IC₅₀ = 12 µM) compared to non-fluorinated analogs .

Q. What advanced analytical methods ensure purity and identify byproducts?

Answer:

  • HPLC : Uses C18 columns with acetonitrile/water gradients to achieve >95% purity .
  • X-ray crystallography : Resolves crystal structures to confirm regiochemistry (e.g., thiol vs. thione tautomers) .
  • TLC-MS coupling : Combines separation with mass detection to trace low-abundance byproducts .

Q. How is molecular docking applied to study this compound’s mechanism of action?

Answer:

  • Target selection : Focus on enzymes like 14α-demethylase (CYP51) or acetylcholinesterase, linked to antifungal/neuroprotective activity .
  • Docking workflow :
    • Prepare ligand (MMFF94 minimization) and protein (PDB: 1EA1).
    • Simulate binding poses (grid size: 60×60×60 Å).
    • Analyze interactions (e.g., π-π stacking with Phe228, hydrogen bonds with catalytic triad) .
  • Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol

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